(2R)-2-methoxycyclopentan-1-one

Description

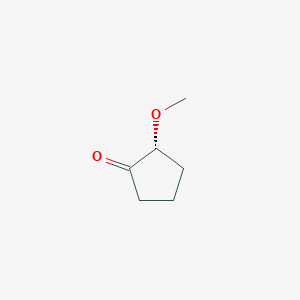

(2R)-2-methoxycyclopentan-1-one is a chiral cyclopentanone derivative with the molecular formula C₆H₁₀O₂ and a molecular weight of 114.14 g/mol (CAS: 1932505-45-7). Its structure features a methoxy group at the (2R)-position of the cyclopentanone ring, as indicated by the SMILES notation CO[C@@H]1CCCC1=O . This compound is commercially available in quantities ranging from 50 mg to 1 g, with prices varying between $340 and $1,381, depending on scale .

Properties

Molecular Formula |

C6H10O2 |

|---|---|

Molecular Weight |

114.14 g/mol |

IUPAC Name |

(2R)-2-methoxycyclopentan-1-one |

InChI |

InChI=1S/C6H10O2/c1-8-6-4-2-3-5(6)7/h6H,2-4H2,1H3/t6-/m1/s1 |

InChI Key |

OLNNYNLMEOFPET-ZCFIWIBFSA-N |

Isomeric SMILES |

CO[C@@H]1CCCC1=O |

Canonical SMILES |

COC1CCCC1=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-methoxycyclopentan-1-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of a cyclopentanone derivative with a methoxy group donor in the presence of a catalyst. The reaction conditions often include specific temperatures, solvents, and catalysts to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include continuous flow reactors, high-pressure conditions, and advanced purification techniques to isolate the desired enantiomer.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-methoxycyclopentan-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOMe) or other nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

(2R)-2-methoxycyclopentan-1-one has several applications in scientific research:

Chemistry: It is used as a chiral building block in the synthesis of more complex molecules.

Biology: The compound can be used in studies of enzyme interactions and metabolic pathways.

Industry: It is used in the production of fine chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism by which (2R)-2-methoxycyclopentan-1-one exerts its effects involves interactions with specific molecular targets. The compound can act as a substrate or inhibitor in enzymatic reactions, influencing metabolic pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations:

Functional Group Impact: The methoxy group in this compound provides moderate polarity and stability compared to the hydroxyl group in 2-(1-hydroxypentyl)cyclopentanone, which may enhance hydrogen bonding and solubility . The ester group in methyl 2-oxocyclopentane-1-carboxylate increases electrophilicity, making it reactive in nucleophilic acyl substitutions, unlike the inert methoxy group in the target compound . The α,β-unsaturated ketone in 3-methyl-2-(pentyloxy)cyclopent-2-en-1-one confers conjugation, altering UV absorption and reactivity (e.g., Michael addition) compared to the saturated target compound .

Steric and Stereochemical Considerations: The (2R)-configuration of the target compound introduces chirality, critical for enantioselective synthesis or bioactivity. In contrast, 2-heptylidene cyclopentan-1-one lacks specified stereochemistry, suggesting broader industrial use in fragrances . The Pfizer-developed (1r,2r)-2-amino-1-methylcyclopentan-1-ol () highlights the importance of stereochemistry in pharmaceutical intermediates, though its amino alcohol structure diverges significantly from the target compound’s methoxy-ketone system .

Biological Activity

(2R)-2-methoxycyclopentan-1-one is a cyclic ketone with significant potential in various biological applications. Its unique structure, characterized by a methoxy group and a cyclopentane ring, facilitates interactions with biological systems, making it a subject of interest in medicinal chemistry and pharmacology.

- CAS Number : 1932505-45-7

- Molecular Formula : CHO

- Molecular Weight : 114.1 g/mol

- Purity : ≥95%

The biological activity of this compound is largely attributed to its interaction with specific enzymes and receptors. The compound's methoxy and ketone groups are crucial for its binding affinity, influencing various biochemical pathways:

- Enzyme Interaction : It may act as an inhibitor or activator of enzymes, modulating metabolic processes.

- Receptor Binding : The compound could potentially bind to receptors involved in inflammation and microbial response, leading to therapeutic effects.

Biological Activities

Research indicates that this compound exhibits several promising biological activities:

- Antimicrobial Properties : Studies suggest effectiveness against various microbial strains, indicating potential use in developing antimicrobial agents.

- Anti-inflammatory Effects : It may reduce inflammation through modulation of cytokine production and inhibition of inflammatory pathways .

- Neuroprotective Potential : Preliminary findings suggest potential benefits in treating neurodegenerative diseases by targeting pathways involved in neuroinflammation and cognitive function .

Case Studies

Several studies have investigated the biological activity of this compound:

- Antimicrobial Activity : In vitro tests demonstrated significant inhibition of bacterial growth, particularly against Gram-positive bacteria. This suggests potential for development into new antibiotics.

- Anti-inflammatory Mechanisms : In a controlled study, the compound was shown to significantly reduce levels of pro-inflammatory cytokines in cell cultures exposed to inflammatory stimuli, highlighting its potential as an anti-inflammatory agent .

Comparative Analysis

A comparison with structurally similar compounds reveals the unique properties of this compound:

| Compound Name | Structure Type | Key Differences |

|---|---|---|

| (2R)-2-methoxycyclohexan-1-one | Six-membered ring | Larger ring size, differing reactivity |

| (2R)-2-methoxycyclobutan-1-one | Four-membered ring | Smaller ring size, altered biological activity |

| (2R)-2-methoxycyclopentan-1-ol | Alcohol instead of ketone | Hydroxyl group replaces ketone, affecting reactivity |

Applications in Medicine

The potential applications of this compound span various medical fields:

- Drug Development : Its unique structure can serve as a scaffold for synthesizing more complex organic molecules with specific therapeutic effects.

- Cognitive Disorders : Given its neuroprotective properties, it may be beneficial in treating conditions like Alzheimer's disease and Down syndrome by targeting relevant biochemical pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.